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molecular formula C12H4Cl2F6N4S B195288 Fipronil-sulfide CAS No. 120067-83-6

Fipronil-sulfide

Cat. No. B195288
M. Wt: 421.1 g/mol
InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N
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Patent
US08507693B2

Procedure details

European Patent publication No. 295117 describes the preparation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulphinyl pyrazole starting from 2,6-Dichloro-4-trifluoromethylaniline to give an intermediate 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole which is oxidized with meta-chloroperbenzoic acid in chloroform to give desired product.

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21]([C:23]([F:26])([F:25])[F:24])=O.ClC1C=C(C(F)(F)F)C=C(Cl)C=1N>>[NH2:1][C:2]1[N:6]([C:7]2[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:15])([F:16])[F:17])=[CH:9][C:8]=2[Cl:18])[N:5]=[C:4]([C:19]#[N:20])[C:3]=1[S:21][C:23]([F:26])([F:25])[F:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)C(F)(F)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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